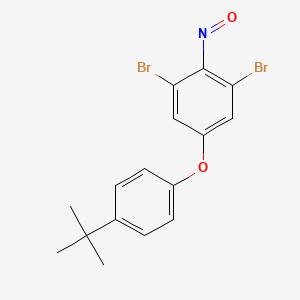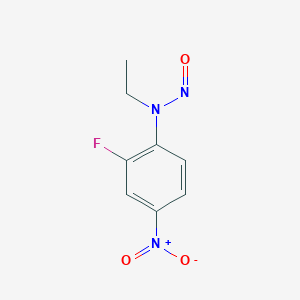![molecular formula C18H29N7O2 B14942230 N-acetyl-N'-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-N'-methylacetohydrazide](/img/structure/B14942230.png)
N-acetyl-N'-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-N'-methylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ACETYL-N’-[4,6-DI(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLACETOHYDRAZIDE is a complex organic compound that features a triazine ring substituted with piperidine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ACETYL-N’-[4,6-DI(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLACETOHYDRAZIDE typically involves the reaction of 4,6-dichloro-1,3,5-triazine with piperidine under controlled conditions to form the di-piperidinyl derivative. This intermediate is then reacted with N-acetylhydrazine to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and may involve catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction progress would be essential to maintain consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N-ACETYL-N’-[4,6-DI(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, particularly at the positions occupied by the piperidine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-ACETYL-N’-[4,6-DI(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-ACETYL-N’-[4,6-DI(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The piperidine groups may enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The triazine ring structure is known to interact with nucleophilic sites in proteins, potentially leading to modifications that alter their function.
Comparación Con Compuestos Similares
Similar Compounds
N-ACETYL-N’-[4,6-DI(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLHYDRAZIDE: Similar structure but lacks the acetohydrazide group.
N-ACETYL-N’-[4,6-DI(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]-N’-ETHYLACETOHYDRAZIDE: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
N-ACETYL-N’-[4,6-DI(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both piperidine and acetohydrazide groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C18H29N7O2 |
|---|---|
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
N-acetyl-N'-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-N'-methylacetohydrazide |
InChI |
InChI=1S/C18H29N7O2/c1-14(26)25(15(2)27)22(3)16-19-17(23-10-6-4-7-11-23)21-18(20-16)24-12-8-5-9-13-24/h4-13H2,1-3H3 |
Clave InChI |
UMNPQLYSLPBUDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C(=O)C)N(C)C1=NC(=NC(=N1)N2CCCCC2)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-oxo-N-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14942149.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B14942154.png)
![4-{4-allyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether](/img/structure/B14942155.png)


![Hexanamide, N-[[[2-(5-chloro-1H-indol-3-yl)ethyl]amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene]-2-ethyl-](/img/structure/B14942165.png)
![4-(3-hydroxyphenyl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14942168.png)
![1-(4-Chlorophenyl)-N~2~-(4-ethylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B14942171.png)
![1-cyclohexyl-6-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B14942176.png)
![ethyl 4-[(4,4,8-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]piperazine-1-carboxylate](/img/structure/B14942181.png)
![6,12-Bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B14942183.png)
![3-Benzyl-5-methyl-1-[2-(4-methylphenoxy)ethyl]pyrimidine-2,4-dione](/img/structure/B14942194.png)
![4-(2-fluorophenyl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B14942209.png)
![Methyl 6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B14942217.png)
